N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide
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Overview
Description
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide
- N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
2377766-94-2 |
---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 |
Purity |
95 |
Origin of Product |
United States |
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